3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Beschreibung

The exact mass of the compound 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3,5-dichloro-6-methyl-1,4-oxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2/c1-2-3(6)8-4(7)5(9)10-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQINLHFBRNSNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=O)O1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454609 | |

| Record name | 3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125849-94-7 | |

| Record name | 3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-6-methyl-1,4-oxazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

CAS Number: 125849-94-7

For the Attention of: Researchers, scientists, and drug development professionals.

Abstract

This document provides a technical overview of the chemical compound 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, identified by the CAS number 125849-94-7.[1][2][3] Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental protocols, in-depth biological activity studies, and specific applications for this compound are not extensively documented. This guide consolidates the available chemical and physical data and outlines the current landscape of information regarding this molecule.

Chemical and Physical Properties

A summary of the known quantitative data for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is presented in Table 1. This information has been aggregated from various chemical supplier databases.

Table 1: Physicochemical Properties of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

| Property | Value | Source |

| CAS Number | 125849-94-7 | [1][2][3] |

| Molecular Formula | C₅H₃Cl₂NO₂ | [1] |

| Molecular Weight | 179.99 g/mol | |

| Physical Form | Brown Solid | |

| Purity | Typically ≥95% | [4] |

| InChI Key | IQINLHFBRNSNIE-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

A potential logical workflow for the characterization of a novel compound like this, should a synthesis protocol become available, is outlined below.

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

Biological Activity and Applications

There is a significant lack of information in the public domain regarding the biological activity of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. Scientific articles detailing its mechanism of action, its involvement in signaling pathways, or its potential applications in drug development have not been identified.

For researchers interested in exploring the potential of this and related compounds, a hypothetical signaling pathway that could be investigated, based on the general activity of similar heterocyclic compounds, is presented below. This is a speculative diagram and is not based on published data for this specific molecule.

Caption: A hypothetical signaling pathway that could be investigated for novel bioactive compounds.

Conclusion

While the chemical identity of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one (CAS 125849-94-7) is established, there is a notable absence of detailed scientific literature regarding its synthesis, experimental protocols, and biological functions. The information presented in this guide is based on data from chemical suppliers. Further research is required to elucidate the properties and potential applications of this compound. Researchers in the fields of medicinal chemistry and drug development may find this molecule to be an unexplored candidate for future investigation.

References

An In-Depth Technical Guide on the Physicochemical Properties of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. Due to the limited availability of specific experimental data for this particular molecule, this document also includes generalized experimental protocols and potential biological activities based on structurally related 1,4-oxazin-2-one derivatives.

Core Physicochemical Properties

The fundamental physicochemical properties of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one are summarized in the table below. While essential identifiers and basic physical characteristics are available, key experimental data such as melting and boiling points have not been publicly reported.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂NO₂ | PubChem |

| Molecular Weight | 179.99 g/mol | Sigma-Aldrich |

| IUPAC Name | 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one | Sigma-Aldrich |

| InChI Key | IQINLHFBRNSNIE-UHFFFAOYSA-N | Sigma-Aldrich |

| Physical Form | Brown Solid | Sigma-Aldrich |

| Purity | 96% | Sigma-Aldrich |

| Melting Point | Not Available | ChemSynthesis[1] |

| Boiling Point | Not Available | ChemSynthesis[1] |

| Solubility | Not Available | - |

Hypothetical Synthesis Protocol

A plausible synthetic pathway could involve the reaction of a dichlorinated acetoacetate derivative with an amino-containing reagent, followed by an intramolecular cyclization to form the oxazinone ring. The specific starting materials and reaction conditions would require experimental optimization.

References

An In-depth Technical Guide to 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. The compound described herein is for research use only. Safety precautions should be strictly followed, and all handling should be performed by qualified professionals in a laboratory setting.

Abstract

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is a halogenated heterocyclic compound belonging to the 1,4-oxazin-2-one class. While the broader family of oxazinones has been explored for a variety of biological activities, specific data on this particular dichlorinated methyl-substituted derivative is limited in publicly accessible scientific literature. This guide provides a consolidated overview of the available chemical and physical data for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, including its structural formula and key identifiers. Due to the absence of published biological studies or detailed experimental protocols in the current literature, this document will focus on the foundational chemical information and highlight the need for further research to elucidate its potential applications.

Chemical Structure and Identification

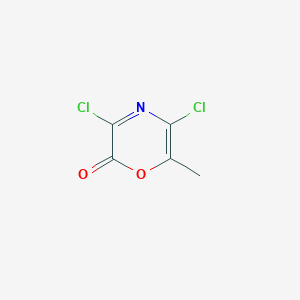

The structural formula of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is presented below. The molecule consists of a six-membered 1,4-oxazin-2-one ring system. It is substituted with two chlorine atoms at positions 3 and 5, and a methyl group at position 6.

Caption: 2D Structural representation of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one.

Chemical and Physical Properties

A summary of the key identifiers and physical properties for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is provided in the table below. This data is compiled from chemical supplier catalogs.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂NO₂ | PubChem[2] |

| Molecular Weight | 179.99 g/mol | Sigma-Aldrich[1] |

| CAS Number | 125849-94-7 | Sigma-Aldrich[1] |

| Appearance | Brown Solid | Sigma-Aldrich[1] |

| Purity | 96% | Sigma-Aldrich[1] |

| InChI Key | IQINLHFBRNSNIE-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| Synonyms | 3,5-Dichloro-6-methyl-[3][4]oxazin-2-one | Sigma-Aldrich |

Synthesis and Reactivity

Further research is required to establish a reproducible and scalable synthetic methodology for this compound.

Spectroscopic Data

A comprehensive and validated set of spectroscopic data (NMR, IR, Mass Spectrometry) for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one has not been published. For researchers who synthesize or acquire this compound, the following analyses would be critical for structural confirmation and purity assessment:

-

¹H NMR: Expected signals would include a singlet for the methyl protons and potentially a signal for the proton at the chiral center if applicable, depending on the tautomeric form and solvent.

-

¹³C NMR: Resonances for the five carbon atoms of the heterocyclic ring and the methyl group would be expected. The chemical shifts would be influenced by the electronegative chlorine, oxygen, and nitrogen atoms.

-

FT-IR: Characteristic absorption bands would be expected for the C=O (lactone), C=C, and C-Cl bonds.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Biological Activity and Potential Applications

Currently, there are no published studies detailing the biological activity of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. The broader class of 1,4-oxazinone derivatives has been investigated for a range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[5][6] The presence of chlorine atoms in a molecule can significantly influence its biological activity, often enhancing its potency or altering its mechanism of action.

Given the lack of data, the following diagram illustrates a generalized workflow for the initial biological screening of a novel chemical entity like 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one.

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

Future Research Directions

The lack of comprehensive data on 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one presents several opportunities for future research:

-

Development of a robust synthetic protocol: A detailed and optimized synthesis method would enable further investigation of this compound.

-

Full spectroscopic characterization: A complete set of NMR, IR, and MS data is essential for unambiguous identification and quality control.

-

Broad biological screening: A systematic evaluation of its activity against a panel of biological targets (e.g., kinases, proteases, microbial strains) could uncover potential therapeutic applications.

-

Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs would help in understanding the contribution of the chloro and methyl substituents to any observed biological activity.

Conclusion

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is a chemical entity with a defined structure but a largely unexplored profile. This guide provides the foundational information available to date. The scientific community is encouraged to undertake further research to fully characterize this compound and to explore its potential in drug discovery and other scientific disciplines.

References

- 1. 3,5-Dichloro-6-methyl-[1,4]oxazin-2-one | 125849-94-7 [sigmaaldrich.com]

- 2. 3,5-Dichloro-6-methyl-1,4-oxazin-2-one | C5H3Cl2NO2 | CID 11084473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. ijpsr.info [ijpsr.info]

- 6. researchgate.net [researchgate.net]

Hypothetical Synthesis Pathway for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one: A Technical Guide

Disclaimer: The following document outlines a proposed, hypothetical synthesis pathway for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. To the best of our knowledge, a detailed experimental protocol for the synthesis of this specific compound is not publicly available in the peer-reviewed literature. This guide is intended for researchers, scientists, and drug development professionals, providing a scientifically plausible route based on established principles of organic chemistry and analogous reactions. The experimental protocols provided are adapted from literature procedures for similar transformations and should be considered as starting points for further investigation and optimization.

Introduction

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 1,4-oxazin-2-one scaffold is a key structural motif in a variety of biologically active molecules. This technical guide proposes a multi-step synthetic route to access this target molecule, starting from readily available precursors. The proposed pathway involves the formation of a key acyclic precursor followed by a cyclization step to construct the desired 1,4-oxazin-2-one ring system.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule, 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one (1), suggests a disconnection of the heterocyclic ring to an acyclic N-acyl amino ketone precursor (2). This precursor could be formed from an α-chloro-α-amino ketone (3) and chloroacetyl chloride. The α-chloro-α-amino ketone (3) can be envisioned to originate from a protected α-amino ketone (4), which in turn could be synthesized from a protected amino acid, such as N-Boc-alanine (5).

Caption: Retrosynthetic analysis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one.

Proposed Synthesis Pathway

The proposed forward synthesis involves four main stages:

-

Synthesis of a protected α-amino ketone: Conversion of N-Boc-alanine to a suitable intermediate for ketone formation.

-

Chlorination: Introduction of a chlorine atom at the α-position of the ketone.

-

Deprotection and N-acylation: Removal of the Boc protecting group and subsequent acylation with chloroacetyl chloride.

-

Cyclization: Formation of the 1,4-oxazin-2-one ring.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed multi-step synthesis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one.

Proposed Experimental Protocols

The following are hypothetical experimental protocols for each step of the proposed synthesis. These are based on analogous transformations reported in the chemical literature and would require optimization for this specific reaction sequence.

Step 1: Synthesis of N-Boc-alanine Weinreb amide

This step involves the conversion of the carboxylic acid of N-Boc-alanine into a Weinreb amide, which is a stable and effective precursor for ketone synthesis.

-

Reaction: N-Boc-alanine is first converted to its acid chloride, which then reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

-

Detailed Methodology:

-

To a solution of N-Boc-alanine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride (1.2 equivalents).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) and pyridine (3 equivalents).

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with saturated aqueous NaHCO3, brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of N-Boc-1-aminopropan-2-one

The Weinreb amide is then reacted with a Grignard reagent to form the corresponding ketone.

-

Reaction: The N-Boc-alanine Weinreb amide is treated with methylmagnesium bromide.

-

Detailed Methodology:

-

Dissolve the N-Boc-alanine Weinreb amide (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Slowly add a solution of methylmagnesium bromide in THF (1.2 equivalents).

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 3: Synthesis of N-Boc-1-amino-1-chloropropan-2-one

This step involves the chlorination of the α-position of the ketone.

-

Reaction: The protected amino ketone is chlorinated using N-chlorosuccinimide (NCS) with a catalytic amount of a Lewis acid.

-

Detailed Methodology:

-

Dissolve N-Boc-1-aminopropan-2-one (1 equivalent) in a suitable solvent such as acetonitrile.

-

Add N-chlorosuccinimide (1.1 equivalents).

-

Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate.

-

Purify the product by column chromatography.

-

Step 4: Synthesis of 1-Amino-1-chloropropan-2-one hydrochloride

The Boc protecting group is removed under acidic conditions.

-

Reaction: The N-Boc protected α-chloro-α-amino ketone is treated with a strong acid.

-

Detailed Methodology:

-

Dissolve N-Boc-1-amino-1-chloropropan-2-one (1 equivalent) in a solution of HCl in dioxane (e.g., 4 M).

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the amine as a solid.

-

The crude salt can be used in the next step without further purification.

-

Step 5: Synthesis of N-(2-chloroacetyl)-1-amino-1-chloropropan-2-one

The deprotected amine is acylated with chloroacetyl chloride.

-

Reaction: The amino group of the α-chloro-α-amino ketone reacts with chloroacetyl chloride in the presence of a non-nucleophilic base.

-

Detailed Methodology:

-

Suspend 1-amino-1-chloropropan-2-one hydrochloride (1 equivalent) in anhydrous DCM at 0 °C.

-

Add triethylamine (2.2 equivalents) dropwise.

-

Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in DCM.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 6: Cyclization to 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

The final step is the base-mediated intramolecular cyclization to form the target heterocycle.

-

Reaction: The N-(2-chloroacetyl)-1-amino-1-chloropropan-2-one undergoes an intramolecular cyclization in the presence of a strong base.

-

Detailed Methodology:

-

Dissolve the acyclic precursor (1 equivalent) in anhydrous THF and cool to 0 °C.

-

Add a strong base such as sodium hydride (1.1 equivalents) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.

-

Carefully quench the reaction with saturated aqueous NH4Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

-

Data Presentation

The following table summarizes the proposed synthetic steps, including hypothetical yields and key parameters. These values are estimates based on similar reactions in the literature and would need to be determined experimentally.

| Step | Starting Material | Reagents and Conditions | Product | Hypothetical Yield (%) |

| 1 | N-Boc-alanine | 1. (COCl)₂, cat. DMF, DCM; 2. MeONHMe·HCl, Pyridine, DCM | N-Boc-alanine Weinreb amide | 85-95 |

| 2 | N-Boc-alanine Weinreb amide | MeMgBr, THF, 0 °C | N-Boc-1-aminopropan-2-one | 70-85 |

| 3 | N-Boc-1-aminopropan-2-one | NCS, cat. TMSOTf, Acetonitrile | N-Boc-1-amino-1-chloropropan-2-one | 60-75 |

| 4 | N-Boc-1-amino-1-chloropropan-2-one | 4M HCl in Dioxane | 1-Amino-1-chloropropan-2-one·HCl | 90-98 |

| 5 | 1-Amino-1-chloropropan-2-one·HCl | ClCOCH₂Cl, Et₃N, DCM | N-(2-chloroacetyl)-1-amino-1-chloropropan-2-one | 70-85 |

| 6 | N-(2-chloroacetyl)-1-amino-1-chloropropan-2-one | NaH, THF | 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one | 40-60 |

Conclusion

This technical guide presents a plausible and scientifically grounded hypothetical synthesis pathway for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. The proposed route utilizes established synthetic transformations and provides detailed, albeit theoretical, experimental protocols. This information is intended to serve as a valuable starting point for researchers aiming to synthesize this and related compounds. Experimental validation and optimization of each step would be required to establish a robust and efficient synthesis.

Spectroscopic Data for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one: A Search for Experimental Evidence

A comprehensive search for experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the compound 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one (CAS Number: 125849-94-7) has revealed a significant lack of publicly available information. While the existence of this chemical entity is confirmed through various chemical supplier databases, detailed experimental characterization, a cornerstone for researchers, scientists, and drug development professionals, remains elusive in published scientific literature and spectral databases.

This technical overview aims to address the current data gap by outlining the expected spectroscopic characteristics of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one based on its molecular structure. Furthermore, it provides generalized experimental protocols for acquiring such data, which can serve as a methodological guide for researchers undertaking the synthesis and characterization of this compound.

Predicted Spectroscopic Characteristics

In the absence of experimental data, the following sections detail the anticipated NMR, IR, and MS spectral features of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. These predictions are based on established principles of spectroscopy and by analogy to structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.0 - 2.5 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (ppm) | |

| CH₃ | ~15 - 25 | |

| C=O | ~160 - 170 | |

| C-Cl (sp²) | ~125 - 140 | |

| C=N | ~145 - 155 | |

| C-O | ~150 - 160 |

Note: These are estimated values and the actual experimental data may vary based on the solvent and other experimental conditions.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (lactone) | ~1750 - 1780 | Strong |

| C=N | ~1640 - 1680 | Medium |

| C-Cl | ~600 - 800 | Medium to Strong |

| C-O-C | ~1050 - 1250 | Medium to Strong |

Table 3: Predicted Mass Spectrometry Fragmentation

| Ion | m/z (relative intensity) | Description |

| [M]⁺ | 180/182/184 | Molecular ion peak with isotopic pattern for two chlorine atoms. |

| [M-CO]⁺ | 152/154/156 | Loss of carbon monoxide. |

| [M-Cl]⁺ | 145/147 | Loss of a chlorine atom. |

| Further Fragments | Various | Dependent on the fragmentation pathway. |

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

General Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra would involve dissolving a sample of the compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Both ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher.

Infrared (IR) Spectroscopy

For IR analysis, the solid sample could be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet of the sample could be prepared. The spectrum would typically be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data could be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, a direct insertion probe could be used to introduce the sample into the ion source. For ESI-MS, the sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.

A Technical Guide to 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the chemical and physical properties of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. While specific experimental and biological data for this compound are limited in publicly accessible literature, this guide consolidates the available information. Furthermore, it presents generalized experimental workflows for the synthesis and characterization of related 1,4-oxazin-2-one scaffolds, drawing from established chemical literature. The potential, though currently unexplored, biological significance of this heterocyclic scaffold is also discussed, providing context for future research endeavors.

Chemical Identity and Properties

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is a halogenated heterocyclic compound belonging to the 1,4-oxazin-2-one class. The core structure consists of a six-membered ring containing one oxygen atom, one nitrogen atom, and a ketone group. The presence of two chlorine atoms and a methyl group contributes to its specific chemical characteristics.

Data Presentation: Physicochemical Properties

The known quantitative and qualitative data for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one | |

| CAS Number | 125849-94-7 | |

| Molecular Formula | C₅H₃Cl₂NO₂ | [1] |

| Molecular Weight | 179.99 g/mol | |

| Physical Form | Brown Solid | |

| Purity | 96% | |

| InChI Key | IQINLHFBRNSNIE-UHFFFAOYSA-N | |

| InChI Code | 1S/C5H3Cl2NO2/c1-2-3(6)8-4(7)5(9)10-2/h1H3 |

Experimental Protocols: Synthesis and Characterization

2.1. Generalized Synthesis Approach

The synthesis of heterocyclic scaffolds like 1,4-oxazin-2-ones can be achieved through various organic chemistry reactions. A common strategy involves the cyclization of an appropriately substituted precursor. For instance, a plausible route could involve the reaction of an α-halo acyl halide with an amino alcohol derivative, followed by an intramolecular cyclization to form the oxazinone ring.

2.2. Structural Characterization Workflow

Once synthesized, the identity and purity of the compound must be confirmed using a suite of analytical techniques.

Experimental Protocol Details:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons. The spectrum for this compound would be expected to show a signal for the methyl (CH₃) group.

-

¹³C NMR: To identify the carbon skeleton of the molecule, including signals for the carbonyl carbon, sp² carbons in the ring, and the methyl carbon.

-

-

Mass Spectrometry (MS):

-

To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₅H₃Cl₂NO₂). The isotopic pattern characteristic of two chlorine atoms would be a key diagnostic feature.

-

-

Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups. Key peaks would include a strong absorption for the C=O (carbonyl) group of the lactone and C=N/C=C stretching vibrations within the heterocyclic ring.

-

-

Elemental Analysis:

-

To determine the percentage composition of C, H, N, and Cl, providing further confirmation of the molecular formula.

-

Potential Biological Significance and Applications

There is no specific biological activity reported for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one in the scientific literature. However, the broader class of compounds containing the oxazinone scaffold has attracted interest in medicinal chemistry.

-

Anticancer Research: Certain derivatives of 2H-benzo[b][1]oxazin-3(4H)-one have been synthesized and evaluated for their effects on lung cancer cells, where they were found to suppress cell growth by inducing autophagy and cell cycle arrest[2].

-

Enzyme Inhibition: Other related heterocyclic structures, such as 1,2,4-triazine-3,5(2H,4H)-dione derivatives, have been investigated as potent inhibitors of enzymes like D-amino acid oxidase (DAAO), which is a target in the treatment of certain neurological disorders[3].

These examples suggest that the 1,4-oxazin-2-one scaffold can be a valuable starting point for the design of new biologically active molecules. The specific substitutions on 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one—notably the two chlorine atoms—may confer unique electronic and steric properties that could be explored in future drug discovery programs. Professionals in drug development may consider this compound or its analogues as potential candidates for screening in various biological assays.

References

- 1. 3,5-Dichloro-6-methyl-1,4-oxazin-2-one | C5H3Cl2NO2 | CID 11084473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1,4-Oxazin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2] Derivatives of this core structure have demonstrated potent anticancer, antimicrobial, and enzyme inhibitory properties, making them promising candidates for the development of novel therapeutics.[2][3] This technical guide provides an in-depth overview of the biological activities of 1,4-oxazin-2-one derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity

Derivatives of 1,4-oxazin-2-one have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,4-oxazin-2-one derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,4-Oxazin-2-one-Triazole Hybrid (14b) | A549 (Lung) | 7.59 ± 0.31 | [4] |

| 1,4-Oxazin-2-one-Triazole Hybrid (14c) | A549 (Lung) | 18.52 ± 0.59 | [4] |

| 2H-1,4-benzoxazin-3(4H)-one derivative (c5) | Huh-7 (Liver) | 28.48 | |

| 2H-1,4-benzoxazin-3(4H)-one derivative (c18) | Huh-7 (Liver) | 19.05 | |

| 2H-benzo[b][1][5]oxazin-3(4H)-one derivative (7f) | HCT-116 (Colon) | Not specified | [6] |

| 2H-benzo[b][1][5]oxazin-3(4H)-one derivative (7f) | MDA-MB-231 (Breast) | Not specified | [6] |

| 2H-benzo[b][1][5]oxazin-3(4H)-one derivative (7f) | SNU638 (Gastric) | Not specified | [6] |

Signaling Pathway: PI3K/Akt Inhibition

Several 1,4-oxazin-2-one derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7] Inhibition of this pathway by 1,4-oxazin-2-one derivatives can lead to the suppression of tumor growth.

References

- 1. researchgate.net [researchgate.net]

- 2. researchhub.com [researchhub.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

A Technical Guide to Substituted 2H-1,4-Oxazin-2-Ones: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of substituted 2H-1,4-oxazin-2-ones, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. This document details their synthesis, diverse biological activities, and potential as therapeutic agents, with a focus on their applications in oncology and infectious diseases. Experimental protocols for key synthetic and biological evaluation methods are provided, alongside a quantitative analysis of their structure-activity relationships.

Introduction

Substituted 2H-1,4-oxazin-2-ones and their benzo-fused analogs, 2H-benzo[b][1][2]oxazin-3(4H)-ones, represent a versatile scaffold in drug discovery.[1][2] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antitubercular, and anti-inflammatory properties.[1][3][4] Their therapeutic potential stems from their ability to interact with various biological targets, including enzymes and signaling pathways crucial for disease progression. This guide will explore the key aspects of this promising class of molecules.

Synthesis of Substituted 2H-1,4-Oxazin-2-Ones

A variety of synthetic strategies have been developed for the preparation of substituted 2H-1,4-oxazin-2-ones. Common methods involve the cyclization of α-halo-substituted acetamides with ortho-substituted phenols or the reaction of α-amino acids with appropriate precursors.[5][6] Microwave-assisted organic synthesis has emerged as an efficient method for accelerating these reactions and improving yields.[7]

A general synthetic approach to 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives involves the reaction of 2-aminophenol with chloroacetic acid, followed by subsequent functionalization.[8] More advanced, metal-free carbon-carbon bond-forming reactions, such as nucleophilic aromatic substitution (SNAr), have also been employed to introduce aryl substituents at the 3-position.[7]

Biological Activities and Therapeutic Targets

Substituted 2H-1,4-oxazin-2-ones have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this class of compounds.[1][2][9] Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have shown potent in vitro activity against a panel of human cancer cell lines, including those of the lung, colon, and leukemia.[1]

Table 1: Anticancer Activity of Selected 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 9c | MV4-11 (Leukemia) | Potent | [1] |

| c5 | Huh-7 (Liver Cancer) | 28.48 | [9] |

| c14 | Huh-7 (Liver Cancer) | 32.60 | [9] |

| c16 | Huh-7 (Liver Cancer) | 31.87 | [9] |

| c18 | Huh-7 (Liver Cancer) | 19.05 | [9] |

| 7f | HCT-116 (Colon Cancer) | Potent | [2] |

| 7f | MDA-MB-231 (Breast Cancer) | Potent | [2] |

| 7f | SNU638 (Gastric Cancer) | Potent | [2] |

The anticancer mechanism of these compounds often involves the induction of DNA damage and apoptosis.[9] Furthermore, specific derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and CDK9 pathways.[2][8]

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its aberrant activation is a hallmark of many cancers. Certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of PI3Kα, a key component of this pathway.[2]

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a therapeutic target in hematologic malignancies.[8][12] Selective and transient inhibition of CDK9 can induce apoptosis in cancer cells. A novel series of 2H-benzo[b][1][2]oxazin-3(4H)-ones has been discovered as potent and selective CDK9 inhibitors.[8]

Antimicrobial Activity

Several substituted 2H-1,4-oxazin-2-ones have demonstrated promising activity against various bacterial and fungal pathogens.[12][13] The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC).

Table 2: Antimicrobial Activity of Selected 2H-1,4-Benzoxazin-3(4H)-one Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 9 | Candida albicans | Active | [13] |

| Compound 10 | Candida albicans | Active | [13] |

| Thiadiazole derivatives | Mycobacterium tuberculosis | Promising | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted 2H-1,4-oxazin-2-ones, based on established protocols in the literature.

General Synthetic Protocol for 3-Aryl-2H-benzo[b][1][2]oxazin-2-ones via SNAr

This protocol is adapted from a microwave-assisted, metal-free synthesis.[7]

-

Preparation of 3-chloro-1,4-benzoxazin-2-one: Treat the corresponding 1,4-benzoxazinedione with a Vilsmeier-Haack reagent to yield the 3-chloro derivative.

-

SNAr Reaction: In a microwave vial, combine the 3-chloro-1,4-benzoxazin-2-one derivative (0.55 mmol) and the desired indole (1.1 mmol) in an appropriate solvent (e.g., 2 mL of THF).

-

Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor at a suitable temperature and power (e.g., 300 W) for a short duration (e.g., 7-12 minutes).

-

Workup and Purification: After cooling, concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2H-benzo[b][1][2]oxazin-2-one.

Cell Viability (MTT) Assay for IC50 Determination

This protocol is a standard method for assessing the cytotoxic effects of compounds on adherent cell lines.[1][14]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.

In Vitro CDK9 Kinase Assay

This protocol outlines a method to determine the inhibitory activity of compounds against CDK9.[8][15]

-

Inhibitor Preparation: Prepare serial dilutions of the test compound in DMSO and then further dilute in assay buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a 384-well plate, add the diluted inhibitor, recombinant CDK9/Cyclin T1 enzyme, and a substrate/ATP mixture.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as a TR-FRET-based immunoassay.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis for Downstream Targets

This protocol is used to assess the effect of CDK9 inhibitors on the expression of downstream target proteins like Mcl-1 and c-Myc.[7][8]

-

Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Mcl-1, c-Myc, and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Antimicrobial Minimum Inhibitory Concentration (MIC) Testing

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][3][13]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test organism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Drug Discovery and Development Workflow

The discovery and development of novel drugs based on the 2H-1,4-oxazin-2-one scaffold typically follows a structured workflow.

Conclusion

Substituted 2H-1,4-oxazin-2-ones represent a privileged scaffold in medicinal chemistry with a broad range of biological activities. Their synthetic accessibility and the potential for diverse substitutions make them an attractive starting point for the development of novel therapeutics. The demonstrated efficacy of certain derivatives as potent and selective inhibitors of key cancer-related signaling pathways highlights their significant potential in oncology. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo evaluation of lead compounds is warranted to fully exploit the therapeutic promise of this versatile class of molecules.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. protocols.io [protocols.io]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Technical Whitepaper: 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the mechanism of action of the chemical compound 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific biological data, including mechanism of action, cellular targets, or quantitative biological activity, is currently available for this exact compound.

However, analysis of structurally related compounds containing the 1,4-oxazin-2-one core suggests potential biological activities. This document summarizes the known biological effects of analogous compounds to provide a potential framework for future research into 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one.

Introduction to 1,4-Oxazin-2-one Scaffolds

The 1,4-oxazin-2-one moiety is a heterocyclic scaffold that is a component of various biologically active molecules.[1][2][3] Derivatives of this core structure have been investigated for a range of applications, including herbicidal, antifungal, anticancer, and anti-inflammatory activities.[1][2] The biological effects of these compounds are highly dependent on the nature and position of substituent groups on the oxazine ring.

Potential Mechanisms of Action Based on Analogous Compounds

Based on the activities of structurally similar compounds, several potential mechanisms of action for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one can be hypothesized.

Herbicidal Activity via Protoporphyrinogen Oxidase (PROTOX) Inhibition

A significant body of research on benzoxazinone derivatives, which share a similar structural framework, points towards herbicidal activity through the inhibition of the enzyme protoporphyrinogen oxidase (PROTOX).[4][5] PROTOX is a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

-

Hypothesized Signaling Pathway for Herbicidal Activity:

References

Potential Research Areas for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic scaffold of 1,4-oxazin-2-one is a recurring motif in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antimicrobial, antitubercular, and anticancer properties. The specific derivative, 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, remains a largely unexplored chemical entity. This technical guide aims to provide a comprehensive overview of potential research avenues for this compound, drawing upon the known synthesis, reactivity, and biological profiles of analogous structures. The information presented herein is intended to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this novel molecule.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 125849-94-7 | Sigma-Aldrich |

| Molecular Formula | C₅H₃Cl₂NO₂ | PubChem |

| Molecular Weight | 179.99 g/mol | Sigma-Aldrich |

| IUPAC Name | 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one | Sigma-Aldrich |

| Physical Description | Brown Solid | Sigma-Aldrich |

| Purity | 96% | Sigma-Aldrich |

| InChI Key | IQINLHFBRNSNIE-UHFFFAOYSA-N | Sigma-Aldrich |

Potential Research Areas

Based on the biological activities reported for structurally related 1,4-oxazin-2-one derivatives, the following areas represent promising avenues for investigation for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one.

Antimicrobial Activity

Derivatives of 1,4-oxazin-2-one have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][2][3] The presence of halogen substituents, such as chlorine, can often enhance the antimicrobial potency of organic molecules.

Suggested Research Workflow:

Caption: Proposed workflow for antimicrobial evaluation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method can be employed to determine the MIC of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Preparation of Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard, and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Controls: Include a positive control (microorganism in medium without the compound), a negative control (medium only), and a solvent control (microorganism in medium with DMSO at the highest concentration used).

Anticancer Activity

The 1,4-oxazin-2-one core is present in several compounds reported to possess cytotoxic effects against various cancer cell lines.[4][5] The dichloro substitution pattern on the target molecule may contribute to its potential as an anticancer agent.

Suggested Research Workflow:

Caption: Proposed workflow for anticancer evaluation.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of the test compound.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one (e.g., from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway for Investigation:

Should 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one demonstrate pro-apoptotic activity, a potential mechanism to investigate is the intrinsic apoptosis pathway.

Caption: A potential intrinsic apoptosis signaling pathway for investigation.

Proposed Synthesis

While a specific synthesis for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is not documented, a plausible synthetic route can be proposed based on general methods for the formation of the 1,4-oxazin-2-one ring system.

Caption: A plausible synthetic workflow for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one.

Conclusion

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one represents a novel chemical entity with significant potential for discovery in the fields of antimicrobial and anticancer research. This guide has outlined key areas for investigation, provided detailed, adaptable experimental protocols, and proposed a synthetic strategy. It is hoped that this document will serve as a valuable starting point for researchers to unlock the therapeutic potential of this and related compounds.

References

- 1. oaji.net [oaji.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, cytotoxicity and pro-apoptosis of novel benzoisoindolin hydrazones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Characterization of DCMO, a Novel Kinase-X Inhibitor

Introduction

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one (DCMO) is a novel heterocyclic compound with potential applications in oncology drug development. Preliminary screening has suggested that DCMO may act as an inhibitor of Kinase-X, a serine/threonine kinase implicated in the proliferation of various cancer cell lines. This document provides detailed protocols for the characterization of DCMO's inhibitory activity through in vitro and cell-based assays. The presented methodologies and data serve as a guide for researchers investigating the mechanism and efficacy of this compound.

Data Presentation

Table 1: In Vitro Kinase-X Inhibition by DCMO

| DCMO Concentration (nM) | Kinase-X Activity (% of Control) | Standard Deviation |

| 1 | 95.2 | 4.5 |

| 10 | 85.1 | 3.8 |

| 50 | 52.3 | 2.1 |

| 100 | 25.6 | 1.9 |

| 250 | 10.1 | 1.2 |

| 500 | 4.8 | 0.8 |

| IC50 (nM) | 55.7 |

Table 2: Inhibition of Substrate-Y Phosphorylation in Cancer Cell Line ABC-123

| DCMO Concentration (nM) | p-Substrate-Y / Total Substrate-Y Ratio | Standard Deviation |

| 10 | 0.92 | 0.08 |

| 50 | 0.75 | 0.06 |

| 100 | 0.48 | 0.05 |

| 250 | 0.21 | 0.03 |

| 500 | 0.11 | 0.02 |

| 1000 | 0.05 | 0.01 |

| IC50 (nM) | 110.2 |

Table 3: Effect of DCMO on the Viability of Cancer Cell Line ABC-123

| DCMO Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |

| 0.1 | 98.1 | 3.2 |

| 0.5 | 88.4 | 2.8 |

| 1.0 | 70.2 | 2.5 |

| 5.0 | 45.3 | 1.9 |

| 10.0 | 22.7 | 1.5 |

| 25.0 | 8.9 | 1.1 |

| IC50 (µM) | 4.8 |

Experimental Protocols

Protocol 1: In Vitro Kinase-X Inhibition Assay

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of DCMO against recombinant human Kinase-X.[1][2][3][4]

Materials:

-

Recombinant Human Kinase-X

-

Kinase-X substrate peptide

-

ATP

-

DCMO stock solution (in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of DCMO in kinase buffer. Include a DMSO-only control.

-

In a 96-well plate, add 5 µL of the diluted DCMO or DMSO control.

-

Add 10 µL of a solution containing the Kinase-X enzyme and substrate peptide to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for Kinase-X.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay.

-

luminescence using a plate reader.

-

Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot for Phosphorylated Substrate-Y

This protocol describes the detection of the phosphorylation of Substrate-Y, a downstream target of Kinase-X, in a cell-based assay.[5][6]

Materials:

-

ABC-123 cancer cell line

-

Complete cell culture medium

-

DCMO stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[6]

-

Primary antibodies: anti-phospho-Substrate-Y and anti-total-Substrate-Y

-

HRP-conjugated secondary antibody

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting equipment

-

PVDF membrane

-

Chemiluminescent substrate (ECL)

Procedure:

-

Seed ABC-123 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of DCMO (and a DMSO control) for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

-

Incubate the membrane with the anti-phospho-Substrate-Y primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-Substrate-Y antibody as a loading control.

-

Quantify the band intensities and calculate the ratio of phosphorylated to total Substrate-Y.

Protocol 3: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effect of DCMO on the ABC-123 cancer cell line using the MTT assay.[7][8][9]

Materials:

-

ABC-123 cancer cell line

-

Complete cell culture medium

-

DCMO stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Clear, flat-bottomed 96-well plates

Procedure:

-

Seed ABC-123 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of DCMO (and a DMSO control) for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control cells and determine the IC50 value.

Visualizations

Caption: Hypothetical Signaling Pathway of Kinase-X Inhibition by DCMO.

References

- 1. In vitro kinase assay [protocols.io]

- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro kinase assay [bio-protocol.org]

- 4. In Vitro Kinase Assays | Revvity [revvity.co.jp]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one in Organic Synthesis

Disclaimer: Extensive literature searches for specific, published applications of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one in organic synthesis did not yield detailed experimental protocols or quantitative data. The following application notes and protocols are based on the inferred reactivity of this molecule, drawing analogies from the well-documented chemistry of structurally similar chlorinated heterocyclic compounds, such as dichloro-s-triazines and related 1,4-oxazine derivatives. The provided protocols are intended as a general guide for researchers to explore the synthetic potential of this compound.

Introduction

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is a heterocyclic compound featuring a 1,4-oxazine-2-one core. The presence of two reactive chlorine atoms at positions 3 and 5, which are analogous to other dichloro-heterocyclic systems, suggests its potential as a versatile building block in organic synthesis. The electron-withdrawing nature of the adjacent carbonyl group and nitrogen atom is expected to activate the chlorine atoms for nucleophilic substitution reactions. This characteristic opens avenues for the synthesis of a diverse range of substituted 1,4-oxazin-2-one derivatives, which are scaffolds of interest in medicinal chemistry due to their association with various biological activities.[1]

Potential Applications in Organic Synthesis

The primary anticipated application of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is in the sequential or simultaneous displacement of its two chlorine atoms by various nucleophiles. This allows for the introduction of diverse functional groups, leading to the creation of libraries of novel compounds for drug discovery and materials science.

Drawing parallels with the chemistry of dichloro-s-triazines, the two chlorine atoms in 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one are likely to exhibit different reactivities, enabling a controlled, stepwise substitution. This differential reactivity can be exploited to synthesize unsymmetrically substituted 1,4-oxazin-2-ones.

The general workflow for such a sequential substitution is depicted below:

Caption: Hypothetical workflow for the sequential nucleophilic substitution of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one.

Experimental Protocols (Hypothetical)

The following protocols are generalized procedures based on reactions of similar dichloro-heterocyclic systems. Optimization of reaction conditions (temperature, solvent, base, and reaction time) will be necessary for specific substrates.

This protocol describes the selective replacement of one chlorine atom with an amine.

Materials:

-

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

-

Primary or secondary amine (1.0 eq.)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA) (1.1 eq.)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add the amine (1.0 eq.) followed by the dropwise addition of DIEA (1.1 eq.).

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the monosubstituted product.

This protocol outlines the replacement of both chlorine atoms with a thiol.

Materials:

-

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

-

Thiol (2.2 eq.)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.5 eq.)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the thiol (2.2 eq.) in DMF, add K₂CO₃ (2.5 eq.) and stir for 15 minutes at room temperature.

-

Add a solution of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one (1.0 eq.) in DMF to the mixture.

-

Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Presentation (Hypothetical Quantitative Data)

The following table summarizes hypothetical reaction outcomes for the nucleophilic substitution on 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one based on typical yields for similar reactions.

| Entry | Nucleophile (Nu-H) | Equivalents of Nu-H | Base | Solvent | Temperature (°C) | Time (h) | Product | Hypothetical Yield (%) |

| 1 | Aniline | 1.0 | DIEA | DCM | 0 | 2 | 3-Anilino-5-chloro-6-methyl-2H-1,4-oxazin-2-one | 85 |

| 2 | Morpholine | 1.0 | TEA | THF | 0 | 1.5 | 5-Chloro-6-methyl-3-morpholino-2H-1,4-oxazin-2-one | 90 |

| 3 | Benzylamine | 2.2 | K₂CO₃ | MeCN | 60 | 6 | 3,5-Bis(benzylamino)-6-methyl-2H-1,4-oxazin-2-one | 75 |

| 4 | Thiophenol | 2.2 | K₂CO₃ | DMF | 80 | 8 | 6-Methyl-3,5-bis(phenylthio)-2H-1,4-oxazin-2-one | 70 |

| 5 | Methanol (as NaOMe) | 2.5 | NaH | MeOH | RT | 4 | 3,5-Dimethoxy-6-methyl-2H-1,4-oxazin-2-one | 80 |

Logical Relationship Diagram

The following diagram illustrates the potential for creating diverse molecular scaffolds from 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one through nucleophilic substitution.

Caption: Potential synthetic pathways from 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one to diverse scaffolds.

References

The Untapped Potential of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one: A Versatile Scaffold for Medicinal Chemistry

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,4-oxazin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The strategic placement of reactive chloro-substituents, as seen in 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one, presents a unique opportunity for the synthesis of diverse molecular libraries. The electron-withdrawing nature of the chlorine atoms, coupled with the inherent reactivity of the oxazinone ring, makes this compound a highly versatile building block for the development of novel therapeutic agents. This document provides an overview of its potential applications, proposed synthetic protocols, and predicted reactivity, based on analogous heterocyclic systems.

Overview of Synthetic Strategy

Diagram of Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the target compound.

Predicted Reactivity and Applications in Medicinal Chemistry

The two chlorine atoms on the 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one scaffold are anticipated to be susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential or differential displacement of the chlorides with a variety of nucleophiles, enabling the construction of diverse compound libraries.

Diagram of Predicted Reactivity Pathway:

Caption: Predicted reactivity of the title compound with various nucleophiles.

This versatile reactivity profile opens up avenues for its use in developing inhibitors for various biological targets. The 1,4-oxazin-2-one core itself is found in compounds with a wide range of activities.[1]

Potential Therapeutic Areas:

-

Oncology: The ability to introduce diverse substituents could lead to the development of kinase inhibitors or other anti-proliferative agents.

-

Infectious Diseases: The scaffold can be functionalized to target bacterial or fungal enzymes.

-

Neuroscience: Modification of the core could yield compounds that interact with receptors or enzymes in the central nervous system.

Experimental Protocols (Proposed)

The following are proposed, general protocols based on the synthesis and reactivity of similar heterocyclic systems. These should be considered as starting points for experimental optimization.

Protocol 1: Proposed Synthesis of 6-Chloro-2H-benzo[b][1][2]oxazine-2,3(4H)-dione

This protocol is adapted from the synthesis of similar benzoxazinediones.[2]

Materials:

-

2-Amino-3-chlorophenol

-

Oxalyl chloride

-

Anhydrous Dioxane

-

Dry Toluene

-

Dimethylformamide (DMF)

-

Thionyl chloride

Procedure:

-

To a solution of 2-amino-3-chlorophenol (1.0 eq) in anhydrous dioxane, add oxalyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the desired dione.

Protocol 2: Proposed Synthesis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

This protocol is based on the conversion of diones to chloro-derivatives using a Vilsmeier-Haack type reagent.[2]

Procedure:

-

To a solution of 6-Chloro-2H-benzo[b][1][2]oxazine-2,3(4H)-dione (1.0 eq) in dry toluene, add a catalytic amount of DMF.

-

Add thionyl chloride (1.2 eq) dropwise at reflux.

-

Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one.

Protocol 3: Exemplary Nucleophilic Substitution with a Primary Amine

This protocol describes a general procedure for the monosubstitution at what is predicted to be the more reactive C3 position.

Materials:

-

3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

-

Primary amine (e.g., benzylamine)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one (1.0 eq) in anhydrous DCM.

-

Add the primary amine (1.1 eq) and DIPEA (1.2 eq).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 3-amino-5-chloro-6-methyl-2H-1,4-oxazin-2-one derivative.

Quantitative Data (Hypothetical)

As no specific experimental data is available, the following table presents hypothetical data to illustrate how results could be structured.

| Entry | Nucleophile | Product | Proposed Yield (%) |

| 1 | Benzylamine | 3-(Benzylamino)-5-chloro-6-methyl-2H-1,4-oxazin-2-one | 75 |

| 2 | Thiophenol | 5-Chloro-6-methyl-3-(phenylthio)-2H-1,4-oxazin-2-one | 68 |

| 3 | Phenol | 5-Chloro-6-methyl-3-phenoxy-2H-1,4-oxazin-2-one | 55 |

Conclusion

While direct experimental data for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is currently limited in the public domain, its structure strongly suggests its potential as a valuable and versatile building block in medicinal chemistry. The predicted reactivity, particularly its susceptibility to nucleophilic substitution, opens the door for the creation of a wide array of novel chemical entities for drug discovery programs. The protocols and strategies outlined in this document provide a foundational framework for researchers to begin exploring the chemistry of this promising scaffold. Further investigation is warranted to fully elucidate its synthetic utility and to explore the biological activities of its derivatives.

References

Application Notes and Protocols for the Synthesis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the synthesis of the novel heterocyclic compound, 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one. Due to the absence of published literature on the direct synthesis of this specific molecule, the following protocol is a proposed route based on established synthetic methodologies for analogous 1,4-oxazin-2-one structures. The proposed synthesis involves a multi-step pathway commencing with the chlorination of 3-amino-2-butenoic acid methyl ester, followed by hydrolysis, subsequent chlorination, and final cyclization to yield the target compound. This document is intended to serve as a foundational guide for researchers aiming to synthesize this and structurally related compounds.

Proposed Synthetic Pathway